molecular formula C6H18N3P B135442 Hexamethylphosphorous triamide CAS No. 1608-26-0

Hexamethylphosphorous triamide

Cat. No.: B135442
CAS No.: 1608-26-0
M. Wt: 163.2 g/mol
InChI Key: XVDBWWRIXBMVJV-UHFFFAOYSA-N
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Description

Hexamethylphosphorous triamide is an organophosphorus compound with the chemical formula P(NMe₂)₃, where NMe₂ represents the dimethylamino group. It is a colorless oil at room temperature and is one of the most common aminophosphines . The structure of tris(dimethylamino)phosphine has been determined by X-ray crystallography . This compound is known for its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylphosphorous triamide can be synthesized by reacting phosphorus trichloride with an excess of dimethylamine in an anhydrous ether solution. The reaction is carried out at low temperatures (1-5°C) to control the reaction rate and prevent the formation of by-products . The reaction can be represented as follows:

PCl3+6HNMe2P(NMe2)3+3HClPCl₃ + 6HNMe₂ → P(NMe₂)₃ + 3HCl PCl3​+6HNMe2​→P(NMe2​)3​+3HCl

After the reaction, the mixture is allowed to stand overnight at room temperature under a nitrogen atmosphere. The resulting dimethylamine hydrochloride is filtered off, and the ether is removed under reduced pressure to obtain tris(dimethylamino)phosphine as an oil .

Industrial Production Methods

Industrial production methods for tris(dimethylamino)phosphine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Mechanism of Action

Hexamethylphosphorous triamide acts primarily as a base and a ligand. It can donate electron pairs to form complexes with metal centers, facilitating various catalytic processes . The compound’s affinity for sulfur and oxygen allows it to participate in desulfurization and deoxygenation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexamethylphosphorous triamide is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a base and a ligand makes it valuable in numerous applications, from organic synthesis to materials science .

Properties

IUPAC Name

N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3
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InChI Key

XVDBWWRIXBMVJV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(N(C)C)N(C)C
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Molecular Formula

C6H18N3P
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DSSTOX Substance ID

DTXSID6061816
Record name Phosphorous triamide, hexamethyl-
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Molecular Weight

163.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Hexamethylphosphorous triamide
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CAS No.

1608-26-0
Record name Tris(dimethylamino)phosphine
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Record name Phosphorous triamide, N,N,N',N',N'',N''-hexamethyl-
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Record name Phosphorous triamide, hexamethyl-
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Record name Tris(dimethylamino)phosphine
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Record name HEXAMETHYLPHOSPHOROUS TRIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tris(dimethylamino)phosphine?

A1: The molecular formula for Tris(dimethylamino)phosphine is C6H18N3P, and its molecular weight is 163.20 g/mol.

Q2: What spectroscopic data is available for Tris(dimethylamino)phosphine?

A2: Various spectroscopic techniques have been employed to characterize Tris(dimethylamino)phosphine. These include:

  • NMR Spectroscopy: 1H, 13C, and 31P NMR provide valuable information about the structure and bonding within the molecule. []
  • Mass Spectrometry: Helps to determine the molecular weight and fragmentation pattern, providing insights into its stability and reactivity. []
  • IR Spectroscopy: Identifies functional groups and their vibrational modes, offering insights into bonding and interactions. [, ]

Q3: How does the structure of Tris(dimethylamino)phosphine influence its reactivity?

A3: Tris(dimethylamino)phosphine acts as a strong nucleophile due to the presence of the lone pair on the phosphorus atom. The three dimethylamino (-N(CH3)2) groups contribute to its nucleophilicity by donating electron density to the phosphorus center.

Q4: How can Tris(dimethylamino)phosphine be used to replace hydroxyl groups?

A5: Tris(dimethylamino)phosphine, in conjunction with various oxidants, can facilitate the replacement of alcoholic hydroxyl groups. This is achieved through the formation of reactive oxyphosphonium intermediates. These intermediates can then undergo nucleophilic displacements with various nucleophiles, including halogens, oxygen, nitrogen, sulfur, and carbon nucleophiles. []

Q5: Can you elaborate on the specific reagent combinations and their applications in hydroxyl group replacement?

A5: Several reagent combinations are effective for hydroxyl group replacement:

  • Tris(dimethylamino)phosphine - Carbon Tetrachloride: This combination is commonly employed for replacing hydroxyl groups with chlorine atoms. [, , ]
  • Tris(dimethylamino)phosphine - Halogens: This combination allows for the introduction of various halogens, providing versatility in synthesis. []
  • Tris(dimethylamino)phosphine - N-Haloimides: This combination is particularly useful for replacing hydroxyl groups with halogens in a more controlled and selective manner. []
  • Tris(dimethylamino)phosphine - Diethyl azodicarboxylate: This reagent system, known as the Mitsunobu reaction, facilitates the conversion of alcohols to various functional groups under mild conditions. [, , ]

Q6: Are there any limitations to using Tris(dimethylamino)phosphine for hydroxyl group replacement?

A6: While versatile, there are some limitations:

    Q7: Can Tris(dimethylamino)phosphine be used as a phosphorus source in material synthesis?

    A8: Yes, Tris(dimethylamino)phosphine has been successfully used as a phosphorus source in the synthesis of indium phosphide (InP) quantum dots. This alternative route offers advantages such as lower cost and potentially improved safety compared to traditional phosphorus sources. [, , ]

    Q8: How does Tris(dimethylamino)phosphine contribute to the formation of InP quantum dots?

    A9: In the synthesis of InP quantum dots, Tris(dimethylamino)phosphine acts as a precursor to phosphine (PH3), which is the active phosphorus species. Upon heating in the presence of indium precursors, Tris(dimethylamino)phosphine decomposes to generate PH3. This reactive intermediate then reacts with the indium species to form InP nanocrystals. []

    Q9: Can Tris(dimethylamino)phosphine act as a ligand in transition metal complexes?

    A10: Yes, Tris(dimethylamino)phosphine can coordinate to transition metals through its phosphorus lone pair, acting as a ligand in various metal complexes. [, , , ]

    Q10: Are there any examples of Tris(dimethylamino)phosphine-containing metal complexes used in catalysis?

    A11: Yes, arene–ruthenium(II) complexes incorporating Tris(dimethylamino)phosphine as a ligand have shown remarkable catalytic activity in the selective hydration of nitriles to amides in aqueous solutions. []

    Q11: Have computational methods been used to study Tris(dimethylamino)phosphine and its reactions?

    A12: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and intermediates involved in reactions with Tris(dimethylamino)phosphine. [, ]

    Q12: What is known about the stability of Tris(dimethylamino)phosphine?

    A12: Tris(dimethylamino)phosphine is air-sensitive and prone to oxidation. It reacts readily with water and should be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation.

    Q13: Are there any safety concerns associated with handling Tris(dimethylamino)phosphine?

    A13: Yes, Tris(dimethylamino)phosphine should be handled with caution. It's recommended to consult the Safety Data Sheet (SDS) before handling. Appropriate personal protective equipment, including gloves and eye protection, should always be used.

    Q14: What other research areas involve Tris(dimethylamino)phosphine?

    A14: Beyond its use in synthesis and catalysis, Tris(dimethylamino)phosphine finds applications in diverse research areas:

    • Organic Synthesis: It is a valuable reagent for preparing various organophosphorus compounds, including phosphinothioylidene derivatives and α-alkoxy- and α-hydroxyphosphonate derivatives. [, , ]
    • Coordination Chemistry: Its ability to act as a ligand has led to the synthesis and characterization of various metal complexes with intriguing structural and electronic properties. [, , , ]
    • Materials Science: The synthesis of InP quantum dots highlights its potential in materials science, particularly in developing semiconductor nanomaterials. [, , ]

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